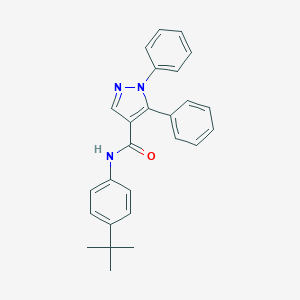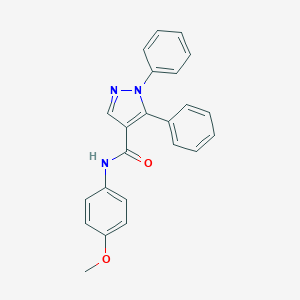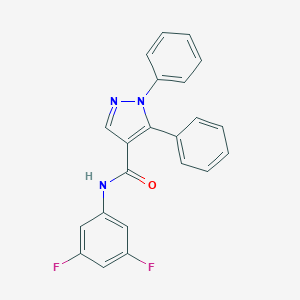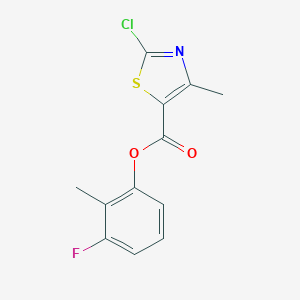![molecular formula C12H9F3N4S B287434 6-Ethyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287434.png)
6-Ethyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (ETPTT) is a compound that has been synthesized and studied for its potential use in scientific research. This compound belongs to the family of triazolothiadiazoles and has shown promising results in various studies.
Mecanismo De Acción
The mechanism of action of 6-Ethyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood, but studies have shown that it can interact with DNA and inhibit the activity of certain enzymes. It has also been shown to induce the production of reactive oxygen species, which can lead to apoptosis in cancer cells.
Biochemical and physiological effects:
6-Ethyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can lead to cell death. It has also been shown to induce the production of reactive oxygen species, which can cause oxidative stress and lead to cell death. In addition, it has been shown to have anti-inflammatory properties and can inhibit the production of certain cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 6-Ethyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its potential use as an anticancer agent. It has been shown to be effective in vitro and in vivo, and has a relatively low toxicity profile. However, one of the limitations of 6-Ethyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are a number of future directions for research on 6-Ethyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of research is the development of more effective synthesis methods that can improve the yield and purity of the compound. Another area of research is the development of more effective delivery methods that can improve the bioavailability of the compound. Finally, there is a need for further studies to determine the exact mechanism of action of 6-Ethyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and to identify potential targets for its use in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 6-Ethyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 3-(trifluoromethyl)aniline with ethyl isothiocyanate in the presence of triethylamine and acetonitrile. The resulting product is then reacted with hydrazine hydrate to obtain 6-Ethyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole as a yellow solid.
Aplicaciones Científicas De Investigación
6-Ethyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential use in various scientific research applications. One of the most promising areas of research is its use as an anticancer agent. Studies have shown that 6-Ethyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can induce apoptosis in cancer cells and inhibit their proliferation. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propiedades
Nombre del producto |
6-Ethyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
Fórmula molecular |
C12H9F3N4S |
Peso molecular |
298.29 g/mol |
Nombre IUPAC |
6-ethyl-3-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C12H9F3N4S/c1-2-9-18-19-10(16-17-11(19)20-9)7-4-3-5-8(6-7)12(13,14)15/h3-6H,2H2,1H3 |
Clave InChI |
KTPPCYSFVWALBD-UHFFFAOYSA-N |
SMILES |
CCC1=NN2C(=NN=C2S1)C3=CC(=CC=C3)C(F)(F)F |
SMILES canónico |
CCC1=NN2C(=NN=C2S1)C3=CC(=CC=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(4-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287352.png)
![6-(2-Methylphenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287353.png)
![6-[3-(Trifluoromethyl)phenyl]-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287354.png)
![6-Ethyl-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287357.png)
![6-(Trifluoromethyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287358.png)
![N-[1-(4-chlorophenyl)ethyl]-1,5-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B287360.png)





![2,6-Dichloro-3-fluoro-5-[(3-methyl-1-piperidinyl)carbonyl]pyridine](/img/structure/B287370.png)

